Artemether-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemether-d3 is the deuterium labeled Artemether . Artemether is an antimalarial agent used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . It provides rapid symptomatic relief by reducing the number of malarial parasites .
Synthesis Analysis
Artemether can be encapsulated in human serum albumin (HSA) to reduce limitations such as low solubility and short half-life . The hydrodynamic diameter and the zeta potential value of Artemether-Albumin nanoparticles were 171.3 ± 5.88 nm and -19.1 ± 0.82 mV, respectively .
Molecular Structure Analysis
The molecular formula of Artemether-d3 is C16H26O5 . The exact mass is 301.19685416 g/mol and the monoisotopic mass is 301.19685416 g/mol . The InChI is 1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 .
Chemical Reactions Analysis
A highly sensitive and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for the determination of artemether and its metabolite dihydroartemisinin in human plasma using artemisinin as an internal standard .
Physical And Chemical Properties Analysis
The molecular weight of Artemether-d3 is 301.39 g/mol . The XLogP3-AA is 3.1, the hydrogen bond donor count is 0, and the hydrogen bond acceptor count is 5 . The rotatable bond count is 1, the exact mass is 301.19685416 g/mol, and the monoisotopic mass is 301.19685416 g/mol . The topological polar surface area is 46.2 Ų, the heavy atom count is 21, and the isotope atom count is 3 .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Pharmaceutical Sciences, specifically Antimalarial Therapy .
Summary of the Application
Artemether is a derivative of Artemisinin and is widely used in combination therapy for the treatment of uncomplicated malaria .
Methods of Application or Experimental Procedures
Artemether and lumefantrine were co-loaded into nanostructured lipid carriers (NLCs) using homogenization followed by ultra-sonication method . The NLCs were then evaluated for their physicochemical characteristics .
Results or Outcomes
The co-loaded NLCs had a hydrodynamic diameter of 145nm with a surface charge of 66mV . They showed high encapsulation efficiency, which was 84% for artemether and 79% for lumefantrine . In vitro drug release study showed a biphasic drug release pattern, with 63% artemether release and 45% of lumefantrine release over a time period of 30h . Mice infected with Plasmodium berghei and treated with the co-loaded NLCs showed better antimalarial activity with respect to parasitemia progression and survivability period .
Application in Treating Intestinal Inflammation
Specific Scientific Field
Nutritional Sciences, specifically Gut Health .
Summary of the Application
Artemether has been found to have potential effects on intestinal inflammation, particularly in diet-induced intestinal injury .
Methods of Application or Experimental Procedures
A high-fat and high-fructose (HFHF) diet-induced mouse model of intestinal injury was constructed, and the mice were treated with Artemether . RT-qPCR, Western blotting, immunohistochemical staining, and 16S rRNA gene sequencing were used to investigate the anti-intestinal inflammation effect and mechanism of Artemether .
Results or Outcomes
Artemether intervention significantly ameliorated the intestinal flora imbalance caused by the HFHF diet and alleviated intestinal barrier function disorders and inflammatory responses . It raised the expression of tight junction proteins ZO-1 and occludin and decreased the expression of pro-inflammatory factors TNF-α and IL-1β . Moreover, Artemether intervention restrained HFHF-induced activation of the TLR4/NF-κB p65 pathway in colon tissue .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-SAMIBWLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemether-d3 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.